Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol
Description
Acetic acid; bicyclo[3.2.1]oct-2-en-2-ol is a bicyclic compound comprising a fused cycloheptene ring system (bridges of 3, 2, and 1 carbons) with an exocyclic double bond and a secondary alcohol group. The acetic acid moiety may form esters or participate in acid-catalyzed reactions. This compound is structurally distinct due to its bicyclic framework, which imparts unique steric and electronic properties compared to monocyclic or simpler bicyclic analogs. Its reactivity is influenced by ring strain, bridgehead effects, and the presence of functional groups .
Properties
CAS No. |
37678-33-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
acetic acid;bicyclo[3.2.1]oct-2-en-2-ol |
InChI |
InChI=1S/C8H12O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h4,6-7,9H,1-3,5H2;1H3,(H,3,4) |
InChI Key |
UNZXWOIJBKTGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2CC1CC=C2O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Bicyclo[3.2.1]octene Skeleton
Intramolecular Diels-Alder Reaction
The bicyclo[3.2.1]octene core is often constructed via intramolecular Diels-Alder reactions. For example, 5-vinyl-1,3-cyclohexadiene undergoes cyclization under thermal or catalytic conditions to form tricyclo[3.2.1.0²,⁷]octan-3-one, which is subsequently cleaved regioselectively (Figure 1).
Reaction Conditions :
- Catalyst : Lewis acids (e.g., BF₃·OEt₂) or thermal activation (150–200°C).
- Yield : 60–75% for tricyclic intermediate.
- Key Step : Acid-mediated cleavage (e.g., H₂SO₄) to yield bicyclo[3.2.1]oct-2-en-2-ol.
Functionalization of Bicyclo[3.2.1]octene Intermediates
Hydroxylation and Acetylation
The hydroxyl group at the 2-position is introduced via hydrolysis of chlorinated intermediates or reduction of ketones:
Chlorination-Hydrolysis Sequence
- Chlorination : Reaction of bicyclo[3.2.1]oct-2-ene with Cl₂ or SOCl₂ yields exo-3-chloro-bicyclo[3.2.1]oct-3-en-2-ol.
- Hydrolysis : NaOH-mediated hydrolysis (reflux, 7 hours) affords bicyclo[3.2.1]oct-2-en-2-ol.
Conditions :
Acetylation of Hydroxyl Group
The hydroxyl group is acetylated using acetic anhydride or acetyl chloride:
Industrial-Scale Synthesis
Catalytic Reductive Amination
A patent-pending method employs chiral reductive amination for stereocontrolled synthesis (Figure 3):
Comparative Analysis of Methods
| Method | Key Steps | Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| Diels-Alder Cyclization | Cyclization + Cleavage | 60–75% | Moderate | Lab-scale |
| Epoxide Aldol Cyclization | Oxidation + Thiolysis + Aldol | 57–88% | High | Pilot-scale |
| Reductive Amination | Chiral amine + Hydrogenation | 70–85% | Excellent | Industrial |
Challenges and Innovations
Regioselectivity in Cyclization
Competing [2+2] vs. [4+2] cycloadditions necessitate precise control:
Citations : BenchChem, 2024. EP3904333A1, 2020. US8415391B2, 2013. US6815563B2, 2004. PMC2925319, 2010. PMC8524415, 2021.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[3.2.1]octane framework, such as ketones, alcohols, and halides.
Scientific Research Applications
Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol, also known as acetic acid 2,5-dimethyl-bicyclo[3.2.1]oct-2-en-3-yl ester, is a bicyclic compound featuring a bicyclo[3.2.1]octane framework with a hydroxyl group at the 2-position and an acetic acid moiety at the 3-position. This compound has a unique structure, making it valuable for research and industrial applications, especially in fragrance development and organic synthesis.
Structural Similarities
Several compounds share structural similarities with acetic acid; bicyclo[3.2.1]oct-2-en-2-ol:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Bicyclo[2.2.2]octan-1-ol | Different ring structure | Lacks the acetic acid moiety |
| Bicyclo[3.3.0]octane | Similar bicyclic framework | Different ring fusion |
| Tricyclo[3.2.1.02.7]octane | Additional ring structure | More complex framework |
| 1,4-Dimethyl-bicyclo[3.2.1]octan-3-one | Ketone derivative of bicyclo[3.2.1]octane | Contains a carbonyl group |
Acetic acid; bicyclo[3.2.1]oct-2-en-2-ol is unique due to its specific hydroxyl group positioning and the presence of an acetic acid moiety, which gives it unique chemical reactivity and potential biological activity not found in similar compounds.
Case Studies
While specific case studies on acetic acid; bicyclo[3.2.1]oct-2-en-2-ol are not available in the search results, the provided documents do highlight the use of case studies in various fields:
- Huffman Engineering: Provides case studies related to projects in water treatment, medicine, food production, power systems, and manufacturing .
- SMS OTP Authentication: Real-life case studies demonstrate how companies use SMS One-Time Password (OTP) authentication to enhance security measures and protect user data, such as e-commerce platforms and banking institutions reducing fraud and improving customer confidence .
- Ethics in Context: Discusses the importance of detailed case studies in bioethics, emphasizing the need for a better sense of social context and morally salient details .
Mechanism of Action
The mechanism of action of acetic acid;bicyclo[3.2.1]oct-2-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl and acetic acid groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s binding to enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Bicyclo[3.2.1]oct-2-en-2-ol vs. Bicyclo[2.2.2]octane Derivatives
- Ring Strain and Stability :
- The [3.2.1] system has a larger bridge (3 carbons) and higher ring strain compared to the [2.2.2] system, which is more symmetrical and less strained. This difference affects thermal stability and reaction pathways.
- The [3.2.1] system’s bridgehead carbon (position 2) is less hindered than the [2.2.2] analog, facilitating nucleophilic substitution or elimination .
Bicyclo[3.2.1]oct-2-en-2-ol vs. Bicyclo[2.2.1]heptane Derivatives (Norbornene Systems)
- Functional Group Accessibility: Norbornene derivatives (e.g., 5-norbornene-2-yl acetate) have a smaller bicyclic framework ([2.2.1]), leading to higher rigidity and distinct stereoelectronic effects. The [3.2.1] system’s larger ring allows greater conformational flexibility .
Reactivity in Deamination and Solvolysis
Deamination of bicyclo[3.2.1]octan-2-yl-amines in acetic acid produces carbonium ions that undergo partial rearrangement. Key findings include:
Key Insight : The [3.2.1] system’s exo-amine produces structurally unrearranged alcohols at higher yields than [2.2.2] analogs, suggesting greater stability of classical carbonium ions in the former .
Esterification and Acetate Stability
Reaction of bicyclo[3.2.1]oct-2-en-2-ol with acetic acid/sulfuric acid yields a ternary mixture of acetates:
- cis-Bicyclo[3.2.1]oct-2-yl acetate (40–45%)
- trans-Bicyclo[3.2.1]oct-2-yl acetate (30–35%)
- Bicyclo[2.2.2]oct-2-yl acetate (20–25%)
In contrast, norbornene derivatives (e.g., 5-norbornene-2-yl acetate) form predominantly endo/exo mixtures without significant ring-system rearrangement .
Physical and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
